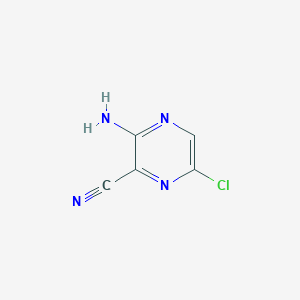
2-Fluoro-4-phenylbenzaldehyde
Overview
Description
2-Fluoro-4-phenylbenzaldehyde (FPBA) is an organic compound that belongs to the family of substituted benzaldehydes. It has a molecular formula of C13H9FO and an average mass of 200.208 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-phenylbenzaldehyde consists of a benzene ring substituted with a fluoro group and a phenylbenzaldehyde group . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-phenylbenzaldehyde are not detailed in the available literature, fluorinated compounds are known to be involved in a variety of chemical reactions. For instance, fluorinated acyl-Meldrum’s acid derivatives have been synthesized by electrophilic fluorination and reacted with various nucleophiles to give rise to corresponding fluoro-acetophenone, –1,3-keto ester, –1,3-diketone and -pyran-4-one products .
Scientific Research Applications
Fluorescent Probes in Biomedical Research
2-Fluoro-4-phenylbenzaldehyde: is utilized in the design and synthesis of fluorescent probes . These probes are crucial in biomedical applications for detecting biomolecules or molecular activities within cells. The compound’s structure allows for the creation of highly sensitive and selective probes, enhancing biomedical imaging and diagnostics.
Biomedical Polymers
In the field of biomedical polymers , 2-Fluoro-4-phenylbenzaldehyde plays a role in the synthesis of bioactive polymers . These polymers have applications in therapeutic medicine delivery, disease detection, biosensing, and regenerative medicine, contributing to advancements in disease treatment and precision therapy.
Environmental Monitoring
The compound is also significant in the development of optical biosensors for environmental monitoring . These biosensors detect pollutants and enable real-time, high-frequency monitoring without extensive sample preparation, which is essential for environmental pollution control and early warning systems.
Food Safety
In food safety , 2-Fluoro-4-phenylbenzaldehyde can be part of chemical assays to detect contamination pathways and ensure the safety of food products throughout various stages of production . It helps in identifying and controlling the presence of undesired chemical residues in foodstuffs.
Material Science
In material science , this compound is used as an intermediate in the synthesis of materials with specific properties . It contributes to the development of new materials with potential applications in electronics, energy conversion, and other high-tech fields.
Pharmaceutical Development
Lastly, 2-Fluoro-4-phenylbenzaldehyde is relevant in pharmaceutical development . It may be involved in the synthesis of pharmaceuticals where the introduction of a fluorine atom can significantly alter the biological activity of a drug, leading to the development of new medications with improved efficacy and safety profiles.
properties
IUPAC Name |
2-fluoro-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMELGNCEEYDIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-phenylbenzaldehyde | |
CAS RN |
183436-80-8 | |
| Record name | 2-fluoro-4-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

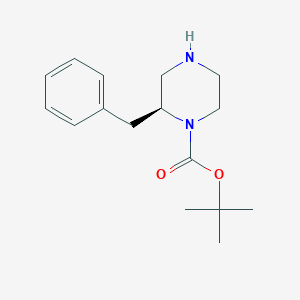
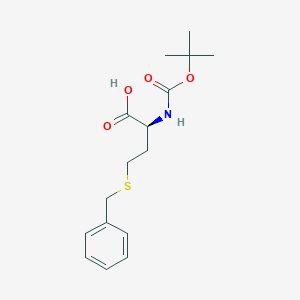


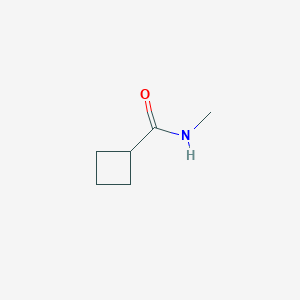
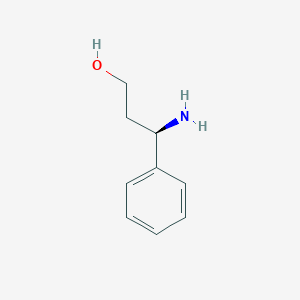

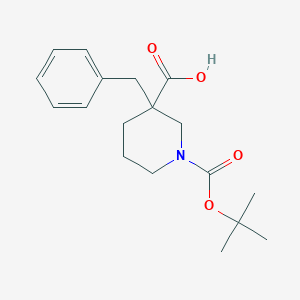
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)


